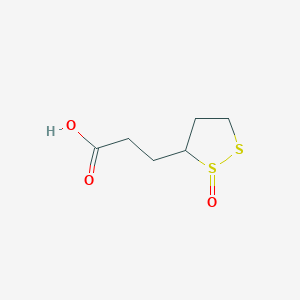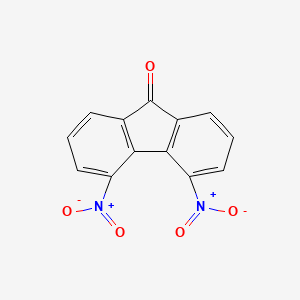
4,5-Dinitro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dinitro-9H-fluoren-9-one is an organic compound with the molecular formula C13H6N2O5. It is a derivative of fluorenone, characterized by the presence of two nitro groups at the 4 and 5 positions of the fluorenone structure. This compound is known for its bright yellow color and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dinitro-9H-fluoren-9-one can be synthesized through the nitration of fluorenone. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the fluorenone ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The industrial production also includes steps for purification and isolation of the compound to meet the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4,5-Dinitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the already oxidized nature of the nitro groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under appropriate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common.
Major Products Formed
Reduction: The major products are 4,5-diamino-9H-fluoren-9-one.
Substitution: The products depend on the nucleophile used in the reaction.
Oxidation: Further oxidation products are less common and depend on the specific conditions used.
Scientific Research Applications
4,5-Dinitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dinitro-9H-fluoren-9-one involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or proteins, disrupting their normal function and leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Fluorenone: The parent compound without nitro groups.
2,7-Dinitrofluorenone: A similar compound with nitro groups at different positions.
1,8-Diazafluoren-9-one: A related compound with nitrogen atoms in the ring structure.
Uniqueness
4,5-Dinitro-9H-fluoren-9-one is unique due to the specific positioning of the nitro groups, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential biological activities make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
72469-57-9 |
|---|---|
Molecular Formula |
C13H6N2O5 |
Molecular Weight |
270.20 g/mol |
IUPAC Name |
4,5-dinitrofluoren-9-one |
InChI |
InChI=1S/C13H6N2O5/c16-13-7-3-1-5-9(14(17)18)11(7)12-8(13)4-2-6-10(12)15(19)20/h1-6H |
InChI Key |
SHUYYWWBXCKUEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



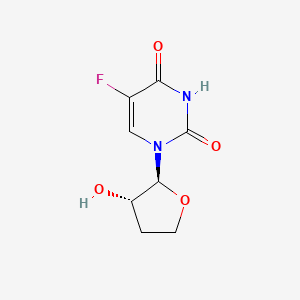


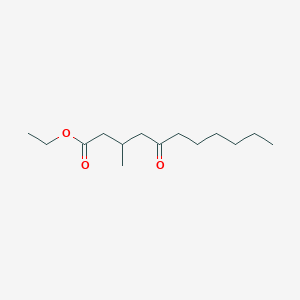
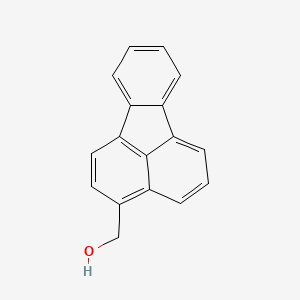

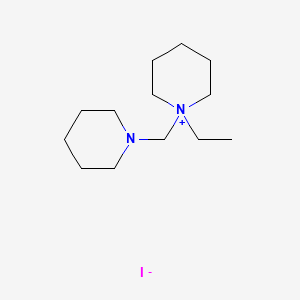

![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
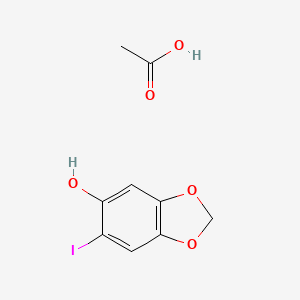
![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)
![3H-Indolium, 2-[2-[4-(diethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, trichlorozincate(1-)](/img/structure/B14461877.png)
